BMS-433771

Description

Structure

2D Structure

3D Structure

Properties

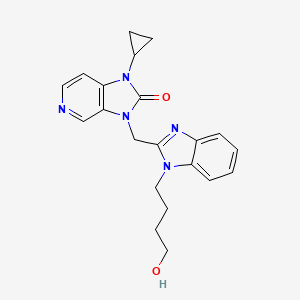

IUPAC Name |

1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHJXDWYTZJUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202746 | |

| Record name | BMS-433771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543700-68-1 | |

| Record name | BMS-433771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543700681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-433771 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-433771 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2427554NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Rise and Apparent Halt of a Promising RSV Antiviral: A Technical History of BMS-433771

For Immediate Release

PRINCETON, NJ – In the ongoing battle against respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections in infants and the elderly, the small molecule inhibitor BMS-433771 emerged from Bristol-Myers Squibb's discovery program as a potent and orally bioavailable candidate. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation. While showing significant promise in preclinical studies, the progression of this compound into later-stage clinical development remains undocumented in publicly available resources, suggesting a likely discontinuation at the preclinical or early clinical phase.

Discovery and Optimization

This compound was identified through a high-throughput screening of Bristol-Myers Squibb's proprietary compound library aimed at discovering inhibitors of RSV-induced cytopathic effect (CPE) in HEp-2 cells. The initial lead compound, a benzotriazole derivative, underwent extensive structure-activity relationship (SAR) studies. This medicinal chemistry effort led to the synthesis of this compound, an azabenzimidazole derivative with significantly improved potency and pharmacokinetic properties suitable for oral administration.[1][2]

Mechanism of Action: A Potent Fusion Inhibitor

Mechanism-of-action studies revealed that this compound is a highly specific and potent inhibitor of RSV fusion.[1][2] It targets the RSV fusion (F) protein, a critical component for viral entry into host cells. The F protein undergoes a conformational change to mediate the fusion of the viral envelope with the host cell membrane. This compound binds to the F1 subunit of the F protein, effectively preventing this conformational change and thereby blocking viral entry.[1][3] This mechanism is also effective in preventing the formation of syncytia, the fusion of infected cells with neighboring uninfected cells, a characteristic feature of RSV infection in vitro.[1]

The following diagram illustrates the proposed mechanism of action of this compound.

References

BMS-433771: A Potent, Orally Active RSV Fusion Inhibitor with a Broad Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-433771 is a potent and orally bioavailable small molecule inhibitor of respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections in infants and the elderly. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound against various RSV strains, its mechanism of action, and detailed experimental protocols for its evaluation. This compound demonstrates excellent potency against both RSV group A and B laboratory and clinical isolates, with an average 50% effective concentration (EC50) of 20 nM.[1][2][3] Its mechanism of action involves the inhibition of the viral fusion (F) protein, preventing the fusion of the viral and host cell membranes, a critical step in the viral entry process.[1][2] This guide is intended to serve as a valuable resource for researchers and drug development professionals working on novel antiviral therapies for RSV.

Antiviral Spectrum of this compound

This compound exhibits a broad and potent antiviral activity against a wide range of respiratory syncytial virus (RSV) strains, encompassing both major antigenic groups (A and B) and including laboratory-adapted strains and clinical isolates.

In Vitro Potency

The in vitro efficacy of this compound has been demonstrated in various cell-based assays, including cytopathic effect (CPE) inhibition, plaque reduction, and viral protein expression assays.[1] The compound consistently shows low nanomolar potency against diverse RSV strains.

| RSV Strain/Isolate | Virus Group | Assay Type | Cell Line | EC50 (nM) | Reference |

| Long | A | CPE | HEp-2 | 12 | [1] |

| Long | A | Viral Protein Expression | HEp-2 | 13 | [1] |

| Long | A | Plaque Reduction | HEp-2 | 2 - 40 | [1] |

| Multiple Laboratory and Clinical Isolates | A and B | Not Specified | Not Specified | Average of 20 | [1][2][3] |

| A2 | A | Not Specified | Not Specified | 9 - 50 | [4] |

| B-Washington | B | Not Specified | Not Specified | 9 - 50 | [4] |

Table 1: In Vitro Antiviral Activity of this compound against various RSV strains.

Specificity

The antiviral activity of this compound is highly specific to RSV. Studies have shown that the compound does not exhibit significant activity against a panel of other viruses, highlighting its targeted mechanism of action.[1] Furthermore, this compound displays a favorable cytotoxicity profile, with 50% cytotoxic concentrations (CC50) significantly higher than its effective concentrations, indicating a wide therapeutic index.[1]

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

This compound exerts its antiviral effect by targeting the respiratory syncytial virus (RSV) fusion (F) protein, a class I viral fusion protein essential for viral entry into host cells.

The RSV F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane. This compound is a reversible inhibitor that binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HRN) of the F1 subunit.[1][2] This binding event is thought to interfere with the functional association of the HRN and the C-terminal heptad repeat (HRC), which is a critical step in the formation of the six-helical bundle (6HB) or trimer-of-hairpins structure.[2] The formation of this 6HB is the driving force for membrane fusion. By preventing this conformational change, this compound effectively blocks both virus-cell fusion during the initial entry stage and cell-cell fusion (syncytium formation) at later stages of infection.[1][4]

Resistance to this compound has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, further confirming the F protein as the direct target of the compound.[1]

Caption: Mechanism of this compound action on RSV fusion.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound against RSV.

In Vitro Efficacy Assays

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

HEp-2 cells (or other susceptible cell line)

-

Respiratory Syncytial Virus (RSV) stock of known titer

-

This compound

-

Growth medium (e.g., DMEM supplemented with 10% FBS)

-

Overlay medium (e.g., Growth medium containing 0.75% methylcellulose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

96-well plates

Procedure:

-

Seed HEp-2 cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in growth medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well.

-

Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Remove the viral inoculum and add the serially diluted this compound or control medium to the wells.

-

Overlay the cells with the methylcellulose-containing medium to restrict viral spread to adjacent cells.

-

Incubate the plates for 3-5 days at 37°C in a CO2 incubator until visible plaques are formed.

-

Fix the cells with the fixative solution and then stain with the crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

HEp-2 cells

-

RSV stock

-

This compound

-

Growth medium

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed HEp-2 cells in 96-well plates.

-

Prepare serial dilutions of this compound.

-

Add the compound dilutions to the cells, followed by the addition of a predetermined amount of RSV that causes significant CPE within 3-5 days.

-

Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

-

Incubate the plates for 3-5 days at 37°C.

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

The EC50 is the compound concentration that results in a 50% protection from virus-induced cell death.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutralization Assay [bio-protocol.org]

- 4. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of BMS-433771 Interaction with the Respiratory Syncytial Virus Fusion (F) Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-433771 is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It exhibits significant antiviral activity against both RSV A and B subtypes by arresting the viral entry process.[1][2] This technical guide delineates the structural and molecular underpinnings of the this compound-F protein interaction. It provides a comprehensive overview of the binding site, the mechanism of fusion inhibition, quantitative activity data, and the experimental methodologies employed in these discoveries. This document is intended to serve as a detailed resource for researchers engaged in the study of RSV and the development of novel antiviral therapeutics.

Mechanism of Action: Inhibition of F-Mediated Membrane Fusion

This compound functions as a viral entry inhibitor by directly targeting the RSV F protein, a class I fusion glycoprotein essential for the virus's entry into host cells. The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the fusion of the viral and host cell membranes. This compound binds to a specific pocket within the prefusion conformation of the F protein, stabilizing it and preventing this critical structural rearrangement.[3] This action effectively halts the fusion process, thereby inhibiting viral entry and subsequent replication.[1] The inhibitory effect of this compound is observed at the early stages of infection and also in the later-stage formation of syncytia, a hallmark of RSV infection in cell culture.[1]

dot

Quantitative Antiviral Activity

This compound demonstrates potent antiviral activity against a range of RSV laboratory strains and clinical isolates. The 50% effective concentration (EC50) has been determined using various in vitro assays.

| Assay Type | RSV Strain | Cell Line | EC50 (nM) | Reference |

| Average Antiviral Activity | Multiple A and B groups | Not specified | 20 | [1][2] |

| Plaque Reduction Assay | Long | HEp-2 | 2 - 40 | [1] |

| Viral Protein Expression Assay (EC50pro) | Long | HEp-2 | 13 | [1] |

| Antiviral Activity | A2 | HEp-2 | 12 | [4] |

Structural Basis of Interaction

Initial investigations utilizing direct affinity labeling studies with a radiolabeled photoaffinity probe of a this compound chemotype identified the F protein as the specific molecular target.[2] These studies indicated that the compound binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HRA) of the F1 subunit.[2]

Subsequent crystallographic studies of the prefusion F protein in complex with several fusion inhibitors, including analysis of the binding of this compound, have provided a high-resolution view of the binding site.[3] this compound occupies a three-fold symmetric pocket within the central cavity of the prefusion F trimer.[3] The binding of the inhibitor stabilizes the prefusion conformation by tethering two regions of the F protein that must undergo structural rearrangement for the fusion process to proceed.[3]

Resistance Mutations

The generation of RSV variants resistant to this compound has been a key tool in confirming the F protein as its target and in mapping the binding site. Resistance has been consistently mapped to single amino acid substitutions in the F1 subunit of the F protein.

| Mutation | Fold Resistance | Reference |

| K394R | >1,250 | [5] |

The location of these resistance mutations within the F1 subunit is consistent with the binding pocket identified in structural studies.

Experimental Protocols

Antiviral Activity Assays

-

Cell Seeding: HEp-2 cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: A standardized amount of RSV (e.g., 50 plaque-forming units) is incubated with the confluent cell monolayers.

-

Compound Addition: Serial dilutions of this compound are added to the infected cells.

-

Overlay: The infected cells are overlaid with a semi-solid medium, such as methylcellulose, to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Plates are incubated for 5 days at 37°C.

-

Staining and Analysis: The cell monolayers are fixed and stained with crystal violet, and the plaques are counted. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to untreated controls.[1]

-

Cell Infection: HEp-2 cells are infected with a high multiplicity of infection (MOI) of RSV to ensure a single round of replication.

-

Time-of-Addition: this compound is added at various time points post-infection (e.g., 0, 2, and 4 hours).

-

Incubation: The infected cells are incubated for 16 hours at 37°C.

-

Protein Expression Analysis: Viral protein synthesis is measured, for example, by radioimmunoprecipitation of the RSV matrix protein after metabolic labeling with [35S]methionine.

-

Quantification: The amount of viral protein is quantified to determine the extent of inhibition at different time points.[1]

dot

Structural and Binding Assays

-

Probe Synthesis: A photoactivatable analog of this compound is synthesized, typically incorporating a photoreactive group (e.g., an azide or benzophenone) and a tag for detection (e.g., a radioisotope like ³H or ¹²⁵I).

-

Binding: The probe is incubated with purified F protein or RSV-infected cell lysates to allow for specific binding to the target.

-

UV Crosslinking: The mixture is irradiated with UV light to activate the photoreactive group, forming a covalent bond between the probe and interacting amino acid residues in the binding pocket.

-

Analysis: The covalently labeled F protein is identified, often by SDS-PAGE and autoradiography.

-

Binding Site Mapping: The labeled protein can be subjected to proteolytic cleavage (e.g., with CNBr or endoproteinases), and the labeled peptide fragments are analyzed to identify the specific residues involved in binding.

-

Sample Preparation: Purified, stabilized prefusion F protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

-

Titration: The this compound solution is injected into the F protein solution in a stepwise manner.

-

Heat Measurement: The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.[3]

-

Protein Expression and Purification: A soluble, stabilized form of the prefusion F protein ectodomain is expressed (e.g., in HEK293 cells) and purified to homogeneity.

-

Complex Formation: The purified F protein is incubated with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The protein-inhibitor complex is subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data are processed to determine the three-dimensional electron density map, from which the atomic coordinates of the F protein and the bound this compound are modeled.[3]

Conclusion

The structural and functional characterization of the interaction between this compound and the RSV F protein provides a clear example of a targeted antiviral strategy. By binding to a specific pocket in the prefusion conformation of the F protein, this compound effectively prevents the conformational changes necessary for viral entry. The detailed understanding of this interaction at the molecular level, supported by quantitative antiviral data and resistance studies, offers a solid foundation for the rational design of next-generation RSV fusion inhibitors with improved potency and resistance profiles. The experimental methodologies outlined herein represent a robust framework for the continued investigation of RSV biology and the development of novel antiviral interventions.

References

- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Pharmacokinetic Profile of BMS-433771 in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-433771 is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein-mediated membrane fusion.[1][2][3][4] Its ability to be administered orally and its efficacy in preclinical models have made it a significant compound of interest in the development of anti-RSV therapeutics.[1][5][6] This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound in various preclinical species, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to support further research and development efforts.

Pharmacokinetic Parameters

This compound has demonstrated good oral bioavailability across multiple preclinical species, including mice, rats, dogs, and cynomolgus monkeys.[1][5] While specific quantitative data is limited in publicly available literature, the following table summarizes the known information regarding its pharmacokinetic properties.

| Species | Route of Administration | Dose | Key Pharmacokinetic Parameter(s) | Reference(s) |

| Cotton Rat | Oral | Not Specified | AUC for 1.0 log10 viral load reduction: 5,000 ng/h/mL | [7][8] |

| BALB/c Mouse | Oral Gavage | 50 mg/kg (b.i.d.) | Efficacious in reducing RSV lung titers. | [6] |

| Cotton Rat | Oral | Not Specified | Efficacious in reducing RSV lung titers. | [9] |

| Mouse | Oral | Not Specified | Good bioavailability demonstrated. | [1] |

| Rat | Oral | Not Specified | Good bioavailability demonstrated. | [1] |

| Dog | Oral | Not Specified | Good bioavailability demonstrated. | [1] |

| Cynomolgus Monkey | Oral | Not Specified | Good bioavailability demonstrated. | [1] |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively published. However, based on standard practices for preclinical pharmacokinetic analysis and information from related studies, the following methodologies are likely to have been employed.

In Vivo Dosing and Sample Collection

-

Animal Models: Studies have utilized BALB/c mice and cotton rats to evaluate the in vivo efficacy and pharmacokinetics of this compound.[6][9]

-

Dosing: For oral administration in mice, this compound was dissolved in a 50% polyethylene glycol 400 in water solution and administered via oral gavage.[6]

-

Sample Collection: Blood samples would be collected at various time points post-dosing to characterize the plasma concentration-time profile. Standard procedures for plasma separation and storage (e.g., centrifugation and freezing at -80°C) would be followed.

Bioanalytical Method for Quantification

While the specific bioanalytical method for this compound is not detailed in the available literature, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity. A general workflow for such a method is outlined below.

A protein precipitation method would likely be used to extract this compound from plasma samples. This typically involves the addition of an organic solvent, such as acetonitrile, to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte.[10]

The extracted sample would be injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for the separation of small molecules. The mobile phase would consist of a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode to achieve optimal separation of this compound from endogenous plasma components.[10]

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion) to monitor. This highly selective detection method minimizes interference and allows for accurate quantification.[10]

Mechanism of Action and Associated Pathways

This compound inhibits RSV replication by targeting the viral F protein, which is essential for the fusion of the viral envelope with the host cell membrane.[2][3][4] This inhibition prevents the entry of the virus into the host cell.

Mechanism of action of this compound.

The following diagram illustrates a generalized workflow for a preclinical pharmacokinetic study.

General workflow for a preclinical pharmacokinetic study.

Discussion and Future Directions

The available data indicate that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability in multiple species, which supports its potential as an orally administered antiviral for RSV infection.[1][5] The demonstrated in vivo efficacy in rodent models further underscores its therapeutic promise.[6][9]

However, to build a more complete picture of its ADME profile, further studies are warranted. Specifically, detailed quantitative pharmacokinetic parameters (Cmax, Tmax, half-life, and oral bioavailability percentages) in a wider range of preclinical species would be highly valuable for interspecies scaling and prediction of human pharmacokinetics. Furthermore, studies on the tissue distribution, metabolism, and excretion of this compound would provide crucial insights into its disposition and potential for drug-drug interactions. The identification of major metabolites and their biological activity would also be a critical step in the comprehensive safety and efficacy evaluation of this compound.

References

- 1. Respiratory syncytial virus fusion inhibitors. Part 4: optimization for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics-Pharmacodynamics of a Respiratory Syncytial Virus Fusion Inhibitor in the Cotton Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

In Vivo Efficacy of Oral BMS-433771 in Murine Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo efficacy of BMS-433771, an orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein. The data presented herein is collated from key preclinical studies in murine models, offering insights into the compound's antiviral activity, mechanism of action, and experimental protocols.

Core Efficacy Data

This compound has demonstrated significant potency in reducing viral replication in the lungs of mice following oral administration.[1] The primary endpoint in these studies was the reduction of RSV titers in lung tissue, measured in log10 TCID50 (50% tissue culture infectious dose) per gram.

Prophylactic Efficacy of Single Oral Dose this compound in BALB/c Mice

The following table summarizes the dose-dependent prophylactic efficacy of a single oral dose of this compound administered one hour prior to intranasal RSV inoculation.

| Dose (mg/kg) | Mean Reduction in Lung Viral Titer (log10 TCID50/g) | Percentage Reduction in Geometric Mean Viral Titer |

| 50 | >2.3 (titers below the limit of detection) | >99% |

| 5 | ≥1.0 | Not explicitly stated |

| 1.5 | Not explicitly stated | 60% |

Data compiled from studies in BALB/c mice infected with the Long strain of RSV.[2]

Comparison of Dosing Regimens

Studies have shown that a single prophylactic oral dose of this compound is as effective as a multi-day dosing regimen.

| Treatment Regimen (50 mg/kg) | Outcome on Lung Viral Titer |

| Single oral dose 1 hour prior to RSV inoculation | Reduced to below the limit of detection in most animals |

| 4-day b.i.d. oral treatment (first dose 1 hour prior to RSV inoculation) | Similar reduction to the single-dose regimen |

This suggests that the initial dose is critical for inhibiting the early stages of viral replication.[2]

Therapeutic Efficacy

The therapeutic window for this compound appears to be narrow, with prophylactic administration showing the most significant effect.

| Time of Single 50 mg/kg Oral Dose Relative to RSV Inoculation | Efficacy |

| 1 hour before | Highly efficacious, reducing lung titers to the assay detection limit in most animals |

| 5 minutes before | Highly efficacious, reducing lung titers to the assay detection limit in most animals |

| 1 hour after | Minimal effect, with only a small reduction in infectious titers (~0.2 log10 TCID50) |

These findings underscore the mechanism of this compound as a viral entry inhibitor.[2]

Mechanism of Action

This compound is a potent inhibitor of RSV replication, targeting the F protein-mediated membrane fusion process.[2][3] This inhibition prevents the virus from entering host cells, a critical early step in the viral life cycle.[1] The mechanism is further confirmed by the observation that a virus with a single amino acid mutation in the F1 subunit (K394R) confers resistance to this compound both in vitro and in vivo.[2][4]

The antiviral activity of this compound is independent of the host immune response, as demonstrated by its efficacy in chemically immunosuppressed mice.[2][5]

Experimental Protocols

The following section details the methodologies employed in the key in vivo efficacy studies of this compound in mice.

Animal Model

Drug Formulation and Administration

-

Compound: this compound.

-

Vehicle: 50% polyethylene glycol 400 in water.[1]

-

Route of Administration: Oral gavage.[1]

-

Volume: 0.2 ml.[1]

Virus Inoculation

-

Virus Strain: Long strain of RSV.[1]

-

Inoculation Route: Intranasal.[1]

-

Anesthesia: Intraperitoneal injection of ketamine (70 mg/kg) and xylazine (20 mg/kg).[1]

-

Inoculum: 10^5 TCID50 in 50 µl of cell culture medium.[1]

Efficacy Assessment

-

Endpoint: Viral titers in the lungs.

-

Time Point: 4 days after RSV infection.[1]

-

Procedure: Mice were euthanized by CO2 asphyxiation, and lungs were harvested for viral load quantification.[1]

Visualizations

Signaling Pathway: RSV Fusion Inhibition

References

- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oral efficacy of a respiratory syncytial virus inhibitor in rodent models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-433771 Activity Against Clinical Isolates of Respiratory Syncytial Virus (RSV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of BMS-433771 against clinical isolates of Respiratory Syncytial Virus (RSV). It includes a detailed examination of its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Concepts: Mechanism of Action

This compound is a potent, orally bioavailable small molecule inhibitor of RSV replication.[1][2][3] Its mechanism of action is the inhibition of membrane fusion mediated by the RSV fusion (F) protein.[2][4] This inhibition occurs at two key stages of the viral life cycle: the initial entry of the virus into the host cell and the subsequent formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected cells with neighboring cells.[1][5]

The RSV F protein is a class I fusion protein that undergoes a significant conformational change to mediate membrane fusion.[2] this compound is believed to bind to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein.[2] This binding event interferes with the association of the N-terminal and C-terminal heptad repeats, a crucial step in the formation of a stable six-helical bundle structure that drives membrane fusion.[2] By preventing this conformational change, this compound effectively blocks viral entry and cell-to-cell spread.[1][2]

Resistance to this compound has been mapped to single amino acid mutations in the F1 subunit of the fusion protein, with the K394R mutation being a notable example that confers significant resistance.[6][7] This mutation can lead to cross-resistance against other RSV fusion inhibitors.[7]

References

- 1. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

BMS-433771: A Technical Guide to Its Application as a Probe for Respiratory Syncytial Virus Entry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BMS-433771, a potent, orally bioavailable small molecule inhibitor of the Respiratory Syncytial Virus (RSV) F protein. By elucidating its mechanism of action, detailing its efficacy, and providing comprehensive experimental protocols, this document serves as a critical resource for researchers utilizing this compound as a chemical probe to investigate the intricacies of RSV entry and to guide the development of novel antiviral therapeutics. Though its clinical development was discontinued due to a realignment of company priorities, this compound remains an invaluable tool for preclinical research.[1]

Introduction

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly.[2] The virus's entry into host cells is a critical first step in its life cycle and is mediated by the viral fusion (F) protein. The F protein undergoes a significant conformational change to facilitate the merger of the viral envelope with the host cell membrane.[3][4] this compound is a specific inhibitor of this process, targeting the F protein and preventing membrane fusion.[2][3][5] Its high potency and specificity make it an excellent probe for dissecting the molecular events of RSV entry.

Mechanism of Action

This compound acts as an RSV entry inhibitor by directly targeting the viral F protein.[3][5] The F protein exists in a metastable prefusion conformation on the viral surface.[4][6] Upon triggering, it undergoes a series of conformational changes, extending a hydrophobic fusion peptide to insert into the host cell membrane. Subsequently, the F protein refolds into a highly stable postfusion "six-helix bundle" structure, which brings the viral and cellular membranes into close proximity, leading to fusion.[1][5]

This compound binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat (HRA) of the F protein in its prefusion state.[5] This binding event is thought to interfere with the association of the HRA and the C-terminal heptad repeat (HRB), thereby preventing the formation of the six-helix bundle and halting the fusion process.[5]

Quantitative Data

This compound exhibits potent antiviral activity against a wide range of RSV strains, including both laboratory-adapted strains and clinical isolates from subgroups A and B.[2]

| Assay Type | RSV Strain | Subgroup | EC50 (nM) | Reference |

| Cell Protection (CPE) | Long | A | 12 | [1] |

| Viral Protein Expression | Long | A | 13 | [2] |

| Viral Protein Expression | A2 | A | 10 | [2] |

| Viral Protein Expression | B Washington | B | 18 | [2] |

| Viral Protein Expression | V8612-22 | A | 14 | [2] |

| Viral Protein Expression | V911-73 | A | 26 | [2] |

| Viral Protein Expression | HOU-0915 | A | 22 | [2] |

| Viral Protein Expression | RUG-0420 | A | 24 | [2] |

| Viral Protein Expression | JEN-1133 | A | 50 | [2] |

| Viral Protein Expression | LEO-0713 | A | 23 | [2] |

| Viral Protein Expression | MUL-0721 | B | 16 | [2] |

| Viral Protein Expression | BEN-0819 | B | 9 | [2] |

Table 1: In Vitro Efficacy of this compound against various RSV strains.

| Parameter | Value | Cell Line | Reference |

| Average EC50 | 20 nM | HEp-2 | [2][3] |

| CC50 | >218 µM | HEp-2 | [1] |

Table 2: Average Potency and Cytotoxicity of this compound.

Resistance to this compound has been mapped to single amino acid mutations in the F1 subunit of the fusion protein.[2] For instance, a K394R mutation in the F protein can confer a 1,250-fold increase in resistance to this compound.[7]

Experimental Protocols

The following protocols are generalized from published studies and should be optimized for specific laboratory conditions.

Plaque Reduction Neutralization Test (PRNT)

This assay measures the ability of a compound to inhibit the formation of viral plaques.

-

Cell Seeding: Seed Vero or HEp-2 cells in 24-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in a virus diluent (e.g., DMEM with 1% FCS).

-

Virus-Compound Incubation: Mix equal volumes of the diluted compound with a known concentration of RSV (e.g., to yield 50-75 PFU/well). Incubate the mixture for 1 hour at 37°C.[8]

-

Infection: Remove the culture medium from the cell monolayers and inoculate with 100 µL of the virus-compound mixture. Incubate for 1 hour at 37°C with 5% CO2.[8]

-

Overlay: Remove the inoculum and overlay the cells with approximately 500 µL of 1% methylcellulose in an appropriate medium.[8]

-

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.[9]

-

Staining and Counting: Fix the cells (e.g., with 80% acetone) and stain with a solution like 0.5% crystal violet.[9][10] Count the number of plaques in each well.

-

Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the plaque number by 50% compared to the virus-only control.

References

- 1. mdpi.com [mdpi.com]

- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Influence of Respiratory Syncytial Virus F Glycoprotein Conformation on Induction of Protective Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a High-Throughput Respiratory Syncytial Virus Fluorescent Focus-Based Microneutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicity Profile of BMS-433771: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical data for BMS-433771. Comprehensive preclinical toxicity data as per regulatory guidelines (e.g., acute, sub-chronic, and chronic toxicity, safety pharmacology, genotoxicity, and reproductive toxicity) are not extensively available in the public domain. This guide presents the existing data and outlines the general principles and methodologies for the preclinical safety assessment of antiviral compounds.

Introduction

This compound is an orally bioavailable small molecule that has been identified as a potent inhibitor of the respiratory syncytial virus (RSV).[1][2] It has demonstrated significant antiviral activity in both in vitro and in vivo models, targeting a critical step in the viral life cycle.[1][3][4] While published literature suggests a "favourable toxicity profile," a detailed public account of its comprehensive preclinical safety evaluation is limited.[2] This technical guide provides a summary of the available non-clinical safety data for this compound and presents a framework for the typical preclinical toxicity evaluation of an antiviral drug candidate.

Mechanism of Action

This compound functions as an RSV fusion inhibitor.[1][2] It specifically targets the RSV fusion (F) protein, a type I viral fusion protein essential for the entry of the virus into the host cell. The F protein mediates the fusion of the viral envelope with the host cell membrane. This compound is believed to bind to a hydrophobic pocket within the F protein, preventing the conformational changes necessary for membrane fusion.[2] This action effectively halts viral entry at an early stage and also inhibits cell-to-cell fusion (syncytium formation) later in the infection cycle.[1][5]

References

- 1. repeat-dose toxicity study: Topics by Science.gov [science.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Preclinical Evaluation Of Vaccines And Antivirals In RSV Challenge SCID Mouse Models [bioprocessonline.com]

- 4. Reference Guide for the Nonclinical Toxicity Studies of Antivial Drugs Indicated for the Treatment of N/A Non-Life Threatening Disease Evaluation of Drug Toxicity Prior to Phase I Clinical Studies | FDA [fda.gov]

- 5. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BMS-433771 Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-433771 is a potent and orally active inhibitor of the respiratory syncytial virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] This small molecule antiviral compound functions by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[2][3] Specifically, this compound binds to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the F protein, thereby preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[2][3] This mechanism of action effectively halts the viral replication cycle at an early stage.

The plaque reduction assay is a standard and reliable method for quantifying the infectivity of lytic viruses and for evaluating the efficacy of antiviral compounds. This document provides a detailed protocol for performing a plaque reduction assay to determine the antiviral activity of this compound against RSV in HEp-2 cells.

Data Presentation

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of viral plaques by 50%. The following table summarizes the EC50 values of this compound against various laboratory and clinical isolates of RSV.

| Virus Strain | Subgroup | EC50 (nM)[4] |

| Long | A | 13 ± 1.6 |

| A2 | A | 10 ± 2.1 |

| B Washington | B | 18 ± 4.0 |

| V8612-22 | A | 14 ± 2.7 |

| V911-73 | A | 26 ± 4.6 |

| HOU-0915 | A | 22 ± 1.8 |

| RUG-0420 | A | 24 ± 2.2 |

| JEN-1133 | A | 50 ± 15.6 |

| LEO-0713 | A | 23 ± 3.2 |

| MUL-0721 | B | 16 ± 1.8 |

| BEN-0819 | B | 9 ± 2.5 |

Cytotoxicity: The 50% cytotoxic concentration (CC50) of this compound in HEp-2 cells is greater than 218 µM.[4]

Experimental Protocols

Materials and Reagents

-

Cells and Virus:

-

HEp-2 cells (ATCC CCL-23)

-

Respiratory Syncytial Virus (RSV) strain of interest (e.g., Long strain, ATCC VR-26)

-

-

Media and Buffers:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Growth Medium)

-

DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium)

-

Phosphate-Buffered Saline (PBS), sterile

-

-

Plaque Assay Reagents:

-

This compound (prepare stock solution in DMSO and serially dilute in Infection Medium)

-

Methylcellulose (viscosity 4,000 cP)

-

Crystal Violet staining solution (0.1% Crystal Violet in 20% ethanol)

-

Formalin (10% in PBS) or 4% Paraformaldehyde (PFA) for fixing

-

-

Equipment and Consumables:

-

6-well or 12-well tissue culture plates

-

Sterile serological pipettes and pipette tips

-

Incubator (37°C, 5% CO2)

-

Biosafety cabinet

-

Microscope

-

Detailed Methodology for Plaque Reduction Assay

Day 1: Cell Seeding

-

Culture HEp-2 cells in Complete Growth Medium.

-

Trypsinize and count the cells.

-

Seed the cells into 6-well plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10^5 cells/well).

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight.

Day 2: Virus Infection and Compound Treatment

-

Prepare serial dilutions of this compound in Infection Medium. The final concentrations should bracket the expected EC50 value (e.g., from 0.1 nM to 1000 nM). Include a "no drug" control.

-

Prepare a dilution of the RSV stock in Infection Medium to yield approximately 50-100 plaque-forming units (PFU) per well.

-

Aspirate the growth medium from the confluent HEp-2 cell monolayers.

-

Wash the cell monolayers once with sterile PBS.

-

Infect the cells by adding the diluted virus suspension to each well.

-

Immediately add the different concentrations of this compound to the corresponding wells.

-

Incubate the plates for 2 hours at 37°C in a 5% CO2 incubator to allow for viral adsorption. Rock the plates gently every 15-20 minutes.

Day 2: Methylcellulose Overlay

-

Prepare a 2% stock solution of methylcellulose in DMEM. This can be done by autoclaving the methylcellulose powder and then dissolving it in pre-warmed (50-60°C) DMEM with continuous stirring. Allow the solution to cool to room temperature, which will increase its viscosity.

-

Prepare the 1% methylcellulose overlay medium by mixing the 2% methylcellulose stock solution 1:1 with Infection Medium containing the corresponding concentrations of this compound.

-

After the 2-hour virus adsorption period, aspirate the virus inoculum from the wells.

-

Gently add 2 mL of the methylcellulose overlay medium with the appropriate drug concentration to each well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 5 days without disturbing them.

Day 7: Plaque Visualization and Counting

-

After 5 days of incubation, aspirate the methylcellulose overlay.

-

Fix the cell monolayers by adding 1 mL of 10% formalin or 4% PFA to each well and incubating for at least 30 minutes at room temperature.

-

Aspirate the fixative solution.

-

Stain the cells by adding 0.5 mL of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.

Data Analysis

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the "no drug" control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100

-

Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

-

Determine the EC50 value by performing a non-linear regression analysis of the dose-response curve.

Mandatory Visualization

Signaling Pathway: RSV F Protein-Mediated Membrane Fusion

Caption: Mechanism of RSV F protein-mediated membrane fusion and inhibition by this compound.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for the this compound plaque reduction assay.

References

- 1. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Fusion Inhibition Assays Using BMS-433771

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-433771 is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV). It functions by targeting the viral F protein, a class I fusion glycoprotein, thereby preventing the fusion of the viral envelope with the host cell membrane. This action effectively blocks viral entry into the host cell and inhibits the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected cells with neighboring uninfected cells.[1][2][3][4][5][6][7] this compound has demonstrated efficacy against both A and B subgroups of RSV, with an average 50% effective concentration (EC50) of approximately 20 nM.[1][2][3][4][5][6][7][8] These application notes provide detailed protocols for utilizing this compound in cell-based fusion inhibition assays to evaluate its antiviral activity.

Data Presentation

The antiviral activity and cytotoxicity of this compound have been evaluated in various cell lines against multiple RSV strains. The following table summarizes the quantitative data from these studies.

| Compound | Virus Strain/Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | RSV (average of 11 strains) | Viral Protein Expression | EC50pro | 20.4 nM | [4] |

| This compound | RSV Long strain | Viral Protein Expression | EC50pro | 13 nM | [4] |

| This compound | RSV A2 | Viral Protein Expression | EC50pro | 10 nM | [4] |

| This compound | RSV B Washington | Viral Protein Expression | EC50pro | 18 nM | [4] |

| This compound | RSV Clinical Isolates (Subgroup A) | Viral Protein Expression | EC50pro | 9 - 50 nM | [4] |

| This compound | RSV Clinical Isolates (Subgroup B) | Viral Protein Expression | EC50pro | 14 - 22 nM | [4] |

| This compound | HEp-2 cells | Cytotoxicity | CC50 | >100 µM | |

| This compound | A549 cells | Cytotoxicity | CC50 | Not specified | |

| This compound | HeLa cells | Cytotoxicity | CC50 | >100 µM |

EC50pro: 50% effective concentration in the protein expression assay. CC50: 50% cytotoxic concentration.

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of RSV F protein-mediated membrane fusion and its inhibition by this compound.

Experimental Workflow for a Cell-Based Fusion Inhibition Assay

Caption: General workflow for conducting a cell-based RSV fusion inhibition assay.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: For in vitro experiments, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 20 mM.[4]

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.

-

Working Dilutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤0.5%).

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Host cells (e.g., HEp-2 or A549 cells)

-

Cell culture medium (e.g., DMEM or MEM supplemented with FBS, penicillin-streptomycin)

-

RSV stock of a known titer

-

This compound serial dilutions

-

96-well cell culture plates

-

Cell viability reagent (e.g., Neutral Red, Crystal Violet, or a luminescent ATP-based assay reagent)

-

Plate reader

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Addition: Remove the growth medium and add fresh medium containing serial dilutions of this compound to the wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).

-

Virus Infection: Add RSV to the wells at a multiplicity of infection (MOI) that causes significant CPE within the desired timeframe (e.g., 3-5 days). Do not add virus to the cell control and cytotoxicity control wells.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show 80-100% CPE.

-

Quantification of Cell Viability:

-

Crystal Violet Staining: Gently wash the cells with PBS, fix with methanol, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the dye and measure the absorbance at 570 nm.

-

Neutral Red Staining: Incubate the cells with medium containing Neutral Red. After incubation, wash the cells, extract the dye, and measure the absorbance at 540 nm.

-

Luminescent ATP Assay: Add the ATP detection reagent to the wells and measure luminescence according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control (100% viability) and virus control (0% viability). Determine the EC50 (50% effective concentration) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells.

Protocol 2: Syncytium (Cell-to-Cell Fusion) Inhibition Assay

This assay specifically measures the inhibition of syncytia formation, a hallmark of RSV F protein activity.

Materials:

-

Host cells (e.g., HEp-2 cells)

-

Cell culture medium

-

RSV stock

-

This compound serial dilutions

-

Multi-well cell culture plates or chamber slides

-

Fixative (e.g., 4% paraformaldehyde or cold methanol)

-

Staining solution (e.g., Giemsa stain or immunofluorescence antibodies against RSV proteins)

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding and Infection: Seed host cells in multi-well plates. Once the cells reach the desired confluency, infect them with RSV at a low MOI to allow for the development of syncytia.

-

Compound Addition: After a short adsorption period (e.g., 1-2 hours), remove the virus inoculum and add fresh medium containing serial dilutions of this compound. Alternatively, for post-infection treatment, the compound can be added at a later time point (e.g., 16 hours post-infection) to specifically assess the inhibition of cell-to-cell fusion.[4]

-

Incubation: Incubate the plates for 24-72 hours to allow for the formation of syncytia in the virus control wells.

-

Fixation and Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with the chosen fixative.

-

Stain the cells with Giemsa stain to visualize the nuclei within the syncytia or perform immunofluorescence staining using an antibody against an RSV protein (e.g., F or N protein) to identify infected cells and syncytia.

-

-

Quantification:

-

Under a microscope, count the number of syncytia (defined as multinucleated cells containing a certain number of nuclei, e.g., ≥ 3) per field of view for each compound concentration.

-

Alternatively, measure the area of the syncytia using imaging software.

-

-

Data Analysis: Calculate the percentage of inhibition of syncytia formation for each compound concentration relative to the virus control. Determine the EC50 value from the dose-response curve.

Protocol 3: Viral Protein Expression Inhibition Assay

This assay quantifies the amount of viral protein produced in infected cells as a measure of viral replication.

Materials:

-

Host cells (e.g., HEp-2 cells)

-

Cell culture medium

-

RSV stock

-

This compound serial dilutions

-

Multi-well cell culture plates

-

Cell lysis buffer

-

Method for protein quantification (e.g., ELISA, Western blot, or in-cell Western)

-

Primary antibody against a specific RSV protein (e.g., F, N, or M protein)

-

Appropriate secondary antibody conjugated to an enzyme (for ELISA or Western blot) or a fluorescent dye (for in-cell Western)

-

Detection reagents

Procedure:

-

Cell Seeding, Compound Addition, and Infection: Follow the same initial steps as for the CPE inhibition assay.

-

Incubation: Incubate the plates for a shorter period, typically 16-24 hours, to measure protein expression from a single round of replication.[4]

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification:

-

ELISA: Coat a 96-well plate with a capture antibody for the target RSV protein. Add the cell lysates, followed by a detection antibody and a substrate for signal generation. Measure the absorbance.

-

Western Blot: Separate the proteins in the cell lysates by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody against the RSV protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

-

In-Cell Western: Fix and permeabilize the cells in the 96-well plate. Incubate with the primary antibody, followed by a fluorescently labeled secondary antibody. Scan the plate using an infrared imaging system.

-

-

Data Analysis: Quantify the signal for the viral protein at each compound concentration. Calculate the percentage of inhibition relative to the virus control. Determine the EC50 value from the dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]

- 4. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of the Respiratory Syncytial Virus Proteins Required for Formation and Passage of Helper-Dependent Infectious Particles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Time-of-Addition Experiments with BMS-433771

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-433771 is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) F protein.[1] It effectively blocks the replication of both RSV group A and B viruses by inhibiting the fusion of the viral envelope with the host cell membrane, a critical early step in the viral life cycle.[2][3] Mechanism-of-action studies, particularly time-of-addition experiments, have been instrumental in elucidating the precise stage at which this compound exerts its antiviral effect. These experiments have demonstrated that the compound's primary target is the membrane fusion process, which is essential for viral entry and the subsequent formation of syncytia.[2][4]

Mechanism of Action: Targeting RSV Fusion

This compound targets the RSV fusion (F) protein, a class I viral fusion protein. The F protein undergoes a series of conformational changes to mediate the merger of the viral and cellular membranes. This compound is thought to bind to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein.[1] This interaction is believed to interfere with the association of the N-terminal and C-terminal heptad repeats, a crucial step in the formation of the six-helix bundle structure that drives membrane fusion.[1] By preventing this conformational change, this compound effectively halts the fusion process.

The inhibitory effect of this compound is observed at two key stages of the RSV life cycle:

-

Viral Entry: Inhibition of the fusion between the viral envelope and the host cell membrane, preventing the release of the viral genome into the cytoplasm.[2][4]

-

Syncytium Formation: Prevention of the fusion of infected cells with neighboring uninfected cells, a characteristic cytopathic effect of RSV infection that contributes to lung tissue damage.[2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and key parameters from time-of-addition experiments with this compound.

Table 1: In Vitro Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)

| Parameter | Value | Virus Strain(s) | Cell Line | Assay Type | Reference |

| Average EC50 | 20 nM | Multiple laboratory and clinical isolates (Group A and B) | HEp-2 | Cell Protection Assay | [1][2] |

| EC50pro (Long strain) | 13 nM | Long strain | HEp-2 | Viral Protein Expression Assay | [2] |

| EC50 (Long strain) | 2 - 40 nM | Long strain | HEp-2 | Plaque Reduction Assay | [2] |

Table 2: Summary of Time-of-Addition Experiment Results for this compound

| Time of Addition (post-infection) | This compound (5 µM) Inhibition of Viral Protein Synthesis | Ribavirin Inhibition | Experimental Condition | Reference |

| 0 hours | >95% | Equivalent to later time points | 37°C | [2] |

| 2 hours | Poor inhibition | Equivalent to other time points | 37°C | [2] |

| 4 hours | Poor inhibition | Equivalent to other time points | 37°C | [2] |

| 0, 2, or 4 hours | Effective inhibition | Not Applicable | 4°C (followed by shift to 37°C) | [2] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound action on RSV F protein-mediated membrane fusion.

Caption: Workflow for a time-of-addition experiment to determine the stage of RSV inhibition.

Experimental Protocols

Protocol 1: Time-of-Addition Assay to Determine the Antiviral Mechanism of this compound

This protocol is designed to determine the specific stage of the RSV life cycle that is inhibited by this compound.

Materials:

-

HEp-2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

RSV stock (e.g., Long strain)

-

This compound stock solution (e.g., 20 mM in DMSO)

-

Control compound (e.g., Ribavirin)

-

Phosphate-buffered saline (PBS)

-

Reagents for viral protein detection (e.g., antibodies for Western blot or ELISA)

-

24-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Seed HEp-2 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Virus Inoculation:

-

On the day of the experiment, aspirate the growth medium from the HEp-2 cell monolayers.

-

Infect the cells with RSV at a high multiplicity of infection (MOI) of 2 to 10 PFU/cell in a small volume of serum-free medium.

-

Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.

-

-

Time-of-Addition:

-

Prepare working solutions of this compound (e.g., 5 µM) and a control compound (e.g., Ribavirin) in complete growth medium.

-

Time 0: Immediately after the adsorption period, remove the viral inoculum, wash the cells once with PBS, and add the medium containing this compound or the control compound.

-

Time 2h: For this set of wells, add complete growth medium after viral adsorption. At 2 hours post-infection, replace the medium with fresh medium containing this compound or the control compound.

-

Time 4h: For this set of wells, add complete growth medium after viral adsorption. At 4 hours post-infection, replace the medium with fresh medium containing this compound or the control compound.

-

Include appropriate vehicle controls (e.g., DMSO) and untreated, infected controls.

-

-

Incubation:

-

Incubate the plates for a total of 16 hours at 37°C in a 5% CO2 incubator.

-

-

Analysis of Viral Protein Expression:

-

After the incubation period, wash the cells with PBS and lyse the cells.

-

Quantify the level of viral protein expression using a suitable method such as Western blotting for specific RSV proteins (e.g., F, N, or G) or an enzyme-linked immunosorbent assay (ELISA).

-

Expected Results:

-

This compound: Potent inhibition of viral protein synthesis will be observed only when the compound is added at the time of infection (Time 0). Addition at later time points (2 and 4 hours) will result in poor inhibition, indicating that the compound acts at an early stage of the viral life cycle (entry).

-

Ribavirin: Inhibition of viral protein expression will be observed regardless of the time of addition, as it acts at a post-entry stage (viral transcription/replication).

Protocol 2: Temperature-Shift Assay to Confirm Entry Inhibition

This assay helps to distinguish between inhibition of viral attachment and post-attachment fusion.

Materials:

-

Same as Protocol 1.

Procedure:

-

Cell Seeding:

-

Seed HEp-2 cells as described in Protocol 1.

-

-

Virus Adsorption at Low Temperature:

-

Pre-chill the cell monolayers at 4°C for 30-60 minutes.

-

Infect the cells with RSV at a high MOI and allow the virus to adsorb for 1-2 hours at 4°C. At this temperature, viral attachment occurs, but membrane fusion is inhibited.

-

-

Time-of-Addition at Low Temperature:

-

Prepare working solutions of this compound.

-

Time 0: Add this compound to a set of wells at the beginning of the 4°C incubation.

-

Time 2h: Add this compound to another set of wells after 2 hours of incubation at 4°C.

-

Time 4h: Add this compound to a third set of wells after 4 hours of incubation at 4°C.

-

-

Temperature Shift and Incubation:

-

After the respective incubation times at 4°C with the compound, shift the plates to 37°C to allow for synchronized viral entry (fusion).

-

Incubate for a total of 16 hours from the time of the temperature shift.

-

-

Analysis:

-

Analyze viral protein expression as described in Protocol 1.

-

Expected Results:

-

This compound will effectively inhibit viral replication when added at 0, 2, or 4 hours post-infection at 4°C. This demonstrates that the compound can still inhibit the fusion step even after the virus has attached to the cell surface, confirming its role as a fusion inhibitor rather than an attachment inhibitor.

References

- 1. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Establishing BMS-433771 EC50 in HEp-2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-433771 is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV). It functions by targeting the viral F (fusion) protein, a critical component for the entry of the virus into host cells.[1][2] Specifically, this compound binds to a hydrophobic pocket within the trimeric N-terminal heptad repeat of the F protein. This interaction prevents the conformational change required for the formation of the six-helical coiled-coil bundle, a structure essential for the fusion of the viral and host cell membranes.[1] By inhibiting membrane fusion, this compound effectively blocks RSV infection at an early stage.[2][3][4] This document provides detailed protocols for determining the half-maximal effective concentration (EC50) of this compound in HEp-2 cells, a commonly used human epidermoid carcinoma cell line for RSV research.

Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion

This compound's antiviral activity stems from its ability to interfere with the function of the RSV F protein. The F protein is a class I viral fusion protein responsible for mediating the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell. This process involves a series of conformational changes in the F protein. This compound specifically inhibits this process, thereby preventing viral entry and subsequent replication.[1][2][5]

Figure 1: Mechanism of action of this compound in inhibiting RSV entry.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound.

| Parameter | Cell Line | Virus Strain | Value | Reference |

| EC50 | HEp-2 | RSV (Long strain) | 2 - 40 nM | [3] |

| Average EC50 | Various | RSV (A and B groups) | ~20 nM | [1][3][4] |

| CC50 | HEp-2 | N/A | > 100 µM | [6] |

Experimental Protocols

Materials and Reagents

-

Cell Line: HEp-2 cells (ATCC® CCL-23™)

-

Virus: Respiratory Syncytial Virus (RSV), Long strain (ATCC® VR-26™)

-

Compound: this compound

-

Media and Reagents:

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

-

Assay Kits: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay.

-

Equipment:

-

96-well cell culture plates (clear bottom, white walls for luminescence)

-

Humidified incubator (37°C, 5% CO2)

-

Inverted microscope

-

Luminometer

-

Standard laboratory equipment (pipettes, etc.)

-

Experimental Workflow: EC50 Determination

The following diagram outlines the key steps for determining the EC50 of this compound in HEp-2 cells.

Figure 2: Experimental workflow for EC50 determination of this compound.

Step-by-Step Protocol

3.1. Cell Culture and Seeding

-

Culture HEp-2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

3.2. Compound Preparation and Addition

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series starting from 1 µM).

-

Carefully remove the culture medium from the 96-well plate and add the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and uninfected cell control.

3.3. Virus Infection

-

Dilute the RSV stock in culture medium to a multiplicity of infection (MOI) that results in significant cytopathic effect (CPE) within 4-5 days.

-

Add the diluted virus to all wells except for the uninfected cell controls.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days, or until significant CPE is observed in the virus control wells.

3.4. Cell Viability Assay

-

On the day of the assay, remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add the reagent to each well and mix gently.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

Data Analysis

-

Data Normalization:

-

The uninfected cell control represents 100% cell viability (0% inhibition).

-

The virus control (no compound) represents 0% cell viability (100% inhibition).

-

Normalize the data as a percentage of inhibition relative to the controls.

-

-

Curve Fitting:

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

-

EC50 Calculation:

-

The EC50 is the concentration of this compound that results in a 50% reduction in the viral cytopathic effect. This value is determined from the fitted dose-response curve.

-

Conclusion